Empagliflozin (CAS: 864070-44-0) is a highly potent, orally active, and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely utilized in metabolic, cardiovascular, and renal disease research. From a procurement and material handling perspective, Empagliflozin is typically supplied as a stable, non-hygroscopic crystalline free base with a molecular weight of 450.91 g/mol[1]. It exhibits an IC50 of approximately 3.1 nM for human SGLT2, driving pronounced urinary glucose excretion by blocking glucose reabsorption in the proximal tubule [2]. Its robust solid-state stability and exceptional target selectivity make it a benchmark active pharmaceutical ingredient (API) for in vitro receptor assays, in vivo pharmacokinetic modeling, and advanced formulation development.
Substituting Empagliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin or Dapagliflozin introduces critical variables in both assay precision and material handling. Biologically, Canagliflozin possesses a relatively low SGLT2/SGLT1 selectivity ratio (~250-fold), leading to off-target SGLT1 inhibition in the intestine and heart, which confounds isolated metabolic and cardiovascular data [1]. Chemically, Dapagliflozin in its free base form is highly hygroscopic and exhibits poor solid-state stability, necessitating procurement as a propanediol monohydrate solvate or a complex cocrystal to prevent degradation [2]. Empagliflozin bypasses these limitations by offering >2500-fold SGLT2 selectivity and a naturally non-hygroscopic crystalline structure, ensuring clean pharmacological profiles and reproducible batch-to-batch formulation without specialized moisture-controlled environments.
Empagliflozin demonstrates the highest selectivity for SGLT2 over SGLT1 among its class, with an IC50 of ~3.1 nM for SGLT2 and >2500-fold selectivity over SGLT1. In contrast, Dapagliflozin exhibits ~1200-fold selectivity, and Canagliflozin shows only ~250-fold selectivity, leading to unintended SGLT1-mediated effects at higher doses [1].
| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |
| Target Compound Data | Empagliflozin: ~2700-fold selectivity |
| Comparator Or Baseline | Dapagliflozin (~1200-fold); Canagliflozin (~260-fold) |
| Quantified Difference | Empagliflozin is over 2x more selective than Dapagliflozin and 10x more selective than Canagliflozin. |
| Conditions | In vitro radioligand binding and cellular uptake assays |
Procuring Empagliflozin prevents off-target intestinal and cardiac SGLT1 cross-reactivity, ensuring high-fidelity data in precision metabolic screening.
Unlike Dapagliflozin, which is highly hygroscopic and requires complexation into solvates (e.g., propanediol monohydrate) to achieve manufacturability [1], Empagliflozin crystallizes as a non-solvated, non-hydrated free base that is inherently non-hygroscopic[2]. This structural stability prevents moisture-induced degradation or weight fluctuations during open-bench handling.
| Evidence Dimension | API Hygroscopicity and Form Requirement |
| Target Compound Data | Empagliflozin: Stable, non-hygroscopic crystalline free base |
| Comparator Or Baseline | Dapagliflozin: Highly hygroscopic; requires solvate/cocrystal forms |
| Quantified Difference | Empagliflozin eliminates the need for solvate stabilization and specialized humidity controls during formulation. |
| Conditions | Solid-state API characterization under standard and accelerated storage conditions (40°C / 75% RH) |
Allows for direct, reproducible weighing and formulation of the free base without the stoichiometric complexities of solvates or cocrystals.
Empagliflozin exhibits a distinct kinetic profile characterized by a slow dissociation rate from the SGLT2 transporter, with a binding half-life of approximately 59 minutes [1]. This slow off-rate enables sustained urinary glucose excretion (UGE) long after plasma concentrations have diminished, differentiating its pharmacodynamic duration from inhibitors with faster dissociation kinetics.
| Evidence Dimension | Receptor Binding Half-Life (Dissociation) |
| Target Compound Data | Empagliflozin: ~59 minutes |
| Comparator Or Baseline | Standard rapid-equilibrium competitive inhibitors |
| Quantified Difference | Extended residence time maintains target blockade despite rapidly declining systemic plasma levels. |
| Conditions | Kinetic radioligand binding studies using human SGLT2-transfected cell membranes |
Crucial for in vivo researchers requiring a prolonged pharmacodynamic effect (sustained UGE) from a single daily dose without continuous infusion.
Due to its >2500-fold selectivity for SGLT2 over SGLT1, Empagliflozin is the preferred reference standard for high-throughput screening and competitive binding assays. It ensures that observed metabolic or transport changes are strictly SGLT2-mediated, avoiding the SGLT1 cross-reactivity that confounds assays using Canagliflozin [1].
Empagliflozin's non-hygroscopic, crystalline free base nature makes it an ideal candidate for solid-state chemistry research, including the development of immediate-release oral dosage forms. Unlike Dapagliflozin, it can be processed and blended with standard excipients under ambient conditions without the risk of moisture-induced polymorphic phase transitions [2].
Leveraging its slow receptor dissociation kinetics (59-minute binding half-life), Empagliflozin provides sustained urinary glucose excretion and hemodynamic modulation. This makes it the optimal pharmacological tool for chronic in vivo studies modeling heart failure (HFrEF/HFpEF) and diabetic nephropathy, where stable, long-term target engagement is required [3].
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